molecular formula C18H20N6O5S B2476473 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide CAS No. 1206984-98-6

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide

Cat. No.: B2476473
CAS No.: 1206984-98-6
M. Wt: 432.46
InChI Key: BWETVUNCDTXOKD-UHFFFAOYSA-N
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Description

2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acetamide is a fascinating chemical compound with a complex structure, known for its diverse applications in various scientific fields. It boasts a unique arrangement of functional groups, contributing to its chemical reactivity and biological activity.

Properties

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O5S/c1-21-16-15(17(26)22(2)18(21)27)23(11-19-16)10-14(25)20-12-5-3-6-13(9-12)24-7-4-8-30(24,28)29/h3,5-6,9,11H,4,7-8,10H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWETVUNCDTXOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC(=CC=C3)N4CCCS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step process, beginning with the preparation of the purine derivative. The initial steps typically include the alkylation of the purine nucleus, followed by the introduction of the dioxo and dihydro functionalities. The phenylacetamide moiety is incorporated through a series of substitution reactions, facilitated by the presence of electron-withdrawing groups.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The key challenge lies in maintaining the purity and yield of the product, which is achieved by optimizing reaction conditions such as temperature, pressure, and the choice of solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the purine ring system allows for nucleophilic substitution reactions, while the amide and dioxo groups enable a range of oxidation and reduction processes.

Common Reagents and Conditions

Typical reagents used in these reactions include strong bases like sodium hydride for deprotonation, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions vary widely depending on the desired transformation, ranging from ambient to elevated temperatures, and inert to oxidative atmospheres.

Major Products

The major products formed from these reactions depend on the specific pathways undertaken. Oxidation reactions typically yield hydroxylated derivatives, while reduction can produce amine-containing products. Substitution reactions often result in modified purine analogs with altered biological activity.

Scientific Research Applications

This compound has significant applications in several scientific domains:

  • Chemistry: : It serves as a building block for the synthesis of novel purine derivatives and other heterocyclic compounds.

  • Biology: : It is studied for its potential as a biochemical probe to understand enzyme mechanisms and protein-ligand interactions.

  • Medicine: : Research explores its potential as a therapeutic agent, particularly in the treatment of cancer and viral infections due to its ability to inhibit key enzymes.

  • Industry: : It finds use in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes involved in nucleotide synthesis and DNA replication. Its unique structure allows it to bind to the active sites of these enzymes, blocking their catalytic activity and thereby disrupting cellular processes. Key molecular targets include DNA polymerases and various kinases, making it a valuable tool in both research and therapeutic contexts.

Comparison with Similar Compounds

Similar Compounds

  • 6-Mercaptopurine

  • 2-Amino-6-chloropurine

  • Allopurinol

  • Azathioprine

Each of these compounds shares some structural similarities with this compound, yet they differ in their specific functional groups and biological effects.

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